MP-Ala-Ala-PAB
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MP-Ala-Ala-PAB is a cleavable antibody-drug conjugate (ADC) linker. It is used in the synthesis of antibody-drug conjugates, which are a class of targeted cancer therapies. The compound is designed to link an antibody to a cytotoxic drug, allowing for targeted delivery of the drug to cancer cells.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
MP-Ala-Ala-PAB is synthesized through a series of chemical reactions. The synthesis typically involves the use of Fmoc-Ala-Ala-PAB as a starting material. The compound is then subjected to various reaction conditions to achieve the desired product. The specific details of the synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully controlled to meet regulatory standards for pharmaceutical production. The compound is typically produced in powder form and stored under specific conditions to maintain its stability .
Analyse Chemischer Reaktionen
Types of Reactions
MP-Ala-Ala-PAB undergoes various chemical reactions, including:
Cleavage Reactions: The compound is designed to be cleavable, allowing for the release of the cytotoxic drug upon reaching the target cells.
Substitution Reactions: These reactions are involved in the synthesis of the compound, where specific functional groups are introduced or replaced.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include:
Fmoc-Ala-Ala-PAB: A starting material for the synthesis.
Solvents: Such as dimethyl sulfoxide (DMSO) and polyethylene glycol (PEG) for dissolution and reaction medium.
Major Products Formed
The major product formed from the reactions involving this compound is the antibody-drug conjugate, which consists of an antibody linked to a cytotoxic drug through the this compound linker .
Wissenschaftliche Forschungsanwendungen
MP-Ala-Ala-PAB has several scientific research applications, including:
Chemistry: Used in the synthesis of antibody-drug conjugates for targeted drug delivery.
Biology: Studied for its role in targeted cancer therapies and its ability to selectively deliver cytotoxic drugs to cancer cells.
Medicine: Investigated for its potential in treating various types of cancer by improving the efficacy and reducing the side effects of chemotherapy.
Wirkmechanismus
The mechanism of action of MP-Ala-Ala-PAB involves its role as a cleavable linker in antibody-drug conjugates. The compound links an antibody to a cytotoxic drug, allowing the drug to be selectively delivered to cancer cells. Upon binding to the target cell surface, the antibody-drug conjugate is internalized by endocytosis and processed in the lysosome, where the linker is cleaved, releasing the cytotoxic drug to exert its effects on the cancer cells .
Vergleich Mit ähnlichen Verbindungen
MP-Ala-Ala-PAB is unique compared to other similar compounds due to its specific design as a cleavable linker for antibody-drug conjugates. Similar compounds include:
Fmoc-Ala-Ala-PAB: A precursor used in the synthesis of this compound.
Other ADC Linkers: Such as disulfide cleavable linkers, acid cleavable linkers, and protease cleavable linkers, each with different cleavage mechanisms and applications.
Eigenschaften
Molekularformel |
C20H24N4O6 |
---|---|
Molekulargewicht |
416.4 g/mol |
IUPAC-Name |
(2S)-2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]-N-[(2S)-1-[4-(hydroxymethyl)anilino]-1-oxopropan-2-yl]propanamide |
InChI |
InChI=1S/C20H24N4O6/c1-12(21-16(26)9-10-24-17(27)7-8-18(24)28)19(29)22-13(2)20(30)23-15-5-3-14(11-25)4-6-15/h3-8,12-13,25H,9-11H2,1-2H3,(H,21,26)(H,22,29)(H,23,30)/t12-,13-/m0/s1 |
InChI-Schlüssel |
CMKUVUSGEFKDLV-STQMWFEESA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCN2C(=O)C=CC2=O |
Kanonische SMILES |
CC(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCN2C(=O)C=CC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.